molecular formula C14H16F3NO4 B3116875 Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid CAS No. 2200580-81-8

Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid

Cat. No. B3116875
CAS RN: 2200580-81-8
M. Wt: 319.28
InChI Key: DBOKHCKXUYAZPA-DHXVBOOMSA-N
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Description

“Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid” is a chemical compound with the CAS Number: 2200580-81-8 . It has a molecular weight of 319.28 . The IUPAC name for this compound is benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2.C2HF3O2/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,13H2;(H,6,7)/t10-,11+;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Degradation Processes and Environmental Impact

  • Degradation of Nitisinone and By-products : A study by Barchańska et al. (2019) using LC-MS/MS focused on the degradation processes of nitisinone (NTBC), identifying degradation products and their stability, which could be relevant for understanding the behavior of similar compounds in environmental and biological contexts (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Synthesis and Pharmacological Evaluation

  • Synthesis of Benzofused Thiazole Derivatives : Research on benzofused thiazole derivatives explored their synthesis and evaluated their antioxidant and anti-inflammatory activities. This could be relevant for methodologies in synthesizing or evaluating compounds with similar structures (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, it is noted that it is commonly known as baclofen, a neurotransmitter used to treat various neurological conditions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

benzyl (1R,2S)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C2HF3O2/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,13H2;(H,6,7)/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOKHCKXUYAZPA-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid
Reactant of Route 2
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid
Reactant of Route 3
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid
Reactant of Route 4
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid
Reactant of Route 5
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid
Reactant of Route 6
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid

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